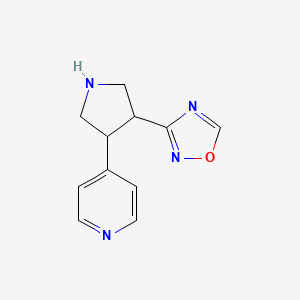

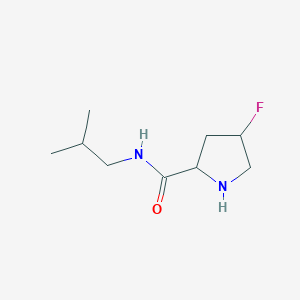

![molecular formula C10H18N2O2 B1475819 1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one CAS No. 1935546-10-3](/img/structure/B1475819.png)

1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one

Descripción general

Descripción

Oxazepines are seven-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom . They are known to exhibit a wide range of biological activities and are used in the synthesis of various pharmaceutical compounds .

Synthesis Analysis

Oxazepines can be synthesized through various methods. One common method involves the cycloaddition reaction of imine compounds with cyclic anhydrides . Another method involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids .Molecular Structure Analysis

The oxazepine ring system is an unsaturated non-aromatic seven-membered heterocyclic ring containing two heteroatoms (oxygen and nitrogen); the oxygen atom is located at the 1-position and the nitrogen atom at the 3-position .Aplicaciones Científicas De Investigación

Antibacterial Agents

The structural analogs of oxepine, which share a similar core structure to “1-ethyloctahydropyrido[4,3-e][1,4]oxazepin-2(3H)-one,” have been synthesized and evaluated for their antibacterial properties. These compounds have shown effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The synthesis of these derivatives does not require special conditions, which makes them promising candidates for the development of new antibacterial reagents .

Neutrophil Extracellular Traps (NETs) Formation

Research indicates that oxazepine derivatives can play a role in the formation of NETs. NETs are networks of extracellular fibers, primarily composed of DNA from neutrophils, which trap pathogens. The involvement of oxazepine derivatives in NET formation could be significant for understanding immune responses and developing treatments for diseases where the immune system plays a critical role .

Mecanismo De Acción

Target of Action

The compound belongs to the class of oxazepines, which are seven-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom. Compounds in this class often interact with various receptors in the body, such as GABA receptors and benzodiazepine receptors .

Mode of Action

This can lead to changes in cellular signaling and function .

Biochemical Pathways

Without specific information, it’s hard to determine the exact biochemical pathways this compound affects. Based on its class, it could be involved in pathways related to neurotransmission, given the common targets of oxazepines .

Pharmacokinetics

Oxazepines are typically well absorbed in the body and are metabolized in the liver .

Result of Action

Modulation of receptor activity by oxazepines can lead to changes in cellular signaling and function, potentially leading to therapeutic effects .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

1-ethyl-5a,6,7,8,9,9a-hexahydro-5H-pyrido[4,3-e][1,4]oxazepin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O2/c1-2-12-9-3-4-11-5-8(9)6-14-7-10(12)13/h8-9,11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFLUNOJWQGTSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2CCNCC2COCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-Bromophenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B1475738.png)

![2-oxo-1,2,3,4,5,6-hexahydro-4aH-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B1475739.png)

![4-(Methoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1475740.png)

![3-(8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475741.png)

![6-(2-aminoethyl)-1-propyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1475742.png)

![3-(3-ethyl-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)propanoic acid](/img/structure/B1475748.png)

![3-(pyrrolidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475750.png)

![3-(piperidin-3-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B1475759.png)